molecular formula C8H13NO2 B7947292 (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

Cat. No.: B7947292
M. Wt: 155.19 g/mol
InChI Key: MEGPURSNXMUDAE-DJLPIQJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol is a tricyclic structure featuring a fused oxa-aza ring system. Its molecular formula is C₈H₁₃NO₂ (molecular weight: 155.197 g/mol), with five defined stereocenters contributing to its chiral complexity . It has been identified as a metabolite in plants, though its specific biological role remains understudied .

Properties

IUPAC Name

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5-,6-,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGPURSNXMUDAE-DJLPIQJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3CC1C(C2O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC3C[C@H]1[C@@H]([C@H]2O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-27-4
Record name Scopoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.3.1]nonane core.

    Introduction of the oxo and aza functionalities:

    Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a bioactive molecule.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

OSCINE (Scopoline)

Structure: (1S,3S,4S,5S,7R)-6-Methyl-2-oxa-6-azatricyclo[3.3.1.0³,⁷]nonan-4-ol Molecular Formula: C₈H₁₃NO₂ (identical to the target compound) Key Differences:

  • Stereochemistry : The 7-position stereocenter is R -configured in OSCINE, whereas the target compound has an S -configuration at this position .
  • Pharmacological Relevance : OSCINE (scopoline) is a tropane alkaloid derivative with historical interest in anticholinergic activity. Its stereochemical divergence likely alters receptor binding compared to the target compound .

Pharmacopeial Tricyclic Esters

Example Compound: (S)-(1R,2R,4S,5S,7S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate Molecular Formula: C₁₈H₂₃NO₅ (larger due to phenylpropanoate substituent) Key Differences:

  • Biological Implications : Such esters are often prodrugs designed to enhance bioavailability, contrasting with the hydroxyl group in the target compound .

JO7: Sulfonyl- and Methoxy-Substituted Derivative

Structure: (1R,4R,5R,6R)-4-Methoxy-2-(methylsulfonyl)-2-azabicyclo[3.3.1]nonan-6-ol Molecular Formula: C₁₀H₁₉NO₄S Key Differences:

  • Functional Groups : Features a methoxy group at C4 and a methylsulfonyl group on nitrogen. These electron-withdrawing groups may enhance stability and alter solubility compared to the target compound’s hydroxyl and methylamine groups .
  • Stereochemical Complexity : Four stereocenters with distinct configurations (1R,4R,5R,6R), influencing conformational rigidity .

Bicyclo[3.2.1]octane Derivatives

Example Compound: (1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate Molecular Formula: C₁₈H₂₅NO₅ Key Differences:

  • Ring System : A bicyclo[3.2.1]octane core instead of tricyclo[3.3.1]. This reduces ring strain and may impact molecular packing in crystalline states .
  • Pharmacokinetics : The ester moiety and hydroxyl groups suggest varied metabolic pathways compared to the target compound’s simpler substitution pattern .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Source/Application
(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol C₈H₁₃NO₂ 155.197 Hydroxyl, methylamine 3S,4S,5S,7S Plant metabolite
OSCINE (Scopoline) C₈H₁₃NO₂ 155.197 Hydroxyl, methylamine 1S,3S,4S,5S,7R Tropane alkaloid derivative
Pharmacopeial Tricyclic Ester C₁₈H₂₃NO₅ 333.38 Phenylpropanoate ester 1R,2R,4S,5S,7S Synthetic prodrug candidate
JO7 C₁₀H₁₉NO₄S 249.33 Methoxy, methylsulfonyl 1R,4R,5R,6R Synthetic derivative
Bicyclo[3.2.1]octane Ester C₁₈H₂₅NO₅ 335.40 Hydroxyl, phenylpropanoate ester 1R,3S,5R Pharmacopeial compound

Structural and Functional Implications

  • Stereochemistry : The 7S configuration in the target compound vs. 7R in OSCINE may lead to divergent biological activities, as seen in tropane alkaloids where stereochemistry dictates receptor affinity .
  • Ring System Variations : Tricyclic systems (e.g., [3.3.1]) vs. bicyclic ([3.2.1]) alter molecular rigidity and hydrogen-bonding capabilities, impacting crystallization behavior and solubility .

Biological Activity

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 487-27-4
  • Structure : The compound features a bicyclic structure with an oxazolidine moiety that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Nuclear Factor Kappa B (NF-kB) : This compound has shown a high probability of interacting with NF-kB p105 subunit, which plays a crucial role in regulating immune response and inflammation .
  • MAP Kinase ERK2 : Another significant target is the MAP kinase ERK2, involved in cell signaling pathways that control various cellular processes including proliferation and differentiation .
  • Cannabinoid Receptors : The compound also interacts with the cannabinoid CB2 receptor, suggesting potential applications in pain management and inflammation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Properties : By modulating NF-kB activity, it may reduce inflammation in various models.
  • Neuroprotective Effects : Its interaction with neuronal signaling pathways suggests potential neuroprotective roles against neurodegenerative diseases.

Case Studies and Research Findings

  • In Vitro Studies : In cell culture studies, this compound demonstrated significant inhibition of pro-inflammatory cytokine production when tested on macrophage cell lines .
  • Animal Models : In murine models of arthritis, administration of the compound resulted in reduced swelling and joint destruction compared to control groups .

Data Table of Biological Targets

Target NameCHEMBL IDUniProt IDActivity ProbabilityAssay Type
Nuclear factor NF-kappa-B p105CHEMBL3251P1983898.39%Binding
MAP kinase ERK2CHEMBL4040P2848295.76%Binding
Cannabinoid CB2 receptorCHEMBL253P3497290.02%Binding
Cathepsin DCHEMBL2581P0733995.26%Binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.